3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9737869
InChI: InChI=1S/C15H9ClN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8-
SMILES: C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Molecular Formula: C15H9ClN2OS2
Molecular Weight: 332.8 g/mol

3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC9737869

Molecular Formula: C15H9ClN2OS2

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C15H9ClN2OS2
Molecular Weight 332.8 g/mol
IUPAC Name (5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H9ClN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8-
Standard InChI Key NTVGFVKYIHYARN-JYRVWZFOSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its stereospecific configuration. The core structure comprises a thiazolidin-4-one ring system with a Z-configured exocyclic double bond connecting the pyridinylmethylidene group . Key substituents include:

  • A 3-chlorophenyl group at position 3, contributing electron-withdrawing effects.

  • A pyridin-4-ylmethylidene moiety at position 5, enabling π-π stacking interactions.

  • A thioxo group at position 2, enhancing hydrogen-bonding potential.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₉ClN₂OS₂
Molecular Weight332.8 g/mol
SMILES NotationC1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
InChIKeyNTVGFVKYIHYARN-JYRVWZFOSA-N

The Z-configuration of the double bond (C5=C) is critical for maintaining planar geometry, which optimizes interactions with biological targets.

Electronic and Steric Features

  • Electron-withdrawing effects: The 3-chlorophenyl group increases electrophilicity at the thiazolidinone core, enhancing reactivity with nucleophilic residues in enzymes .

  • Hydrophobic interactions: The pyridinylmethylidene group contributes to solubility in polar aprotic solvents, as evidenced by logP calculations.

Synthesis and Structural Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a Knoevenagel condensation between 3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one and 4-pyridinecarboxaldehyde. Key steps include:

  • Cyclization: Thiourea derivatives react with α-haloketones to form the thiazolidinone core .

  • Condensation: Aldehyde incorporation at position 5 under basic conditions (e.g., piperidine catalysis).

Reaction Scheme:

Thiourea+α-ChloroketoneEtOH, ΔThiazolidinone Intermediate4-Pyridinecarboxaldehyde, PiperidineTarget Compound\text{Thiourea} + \text{α-Chloroketone} \xrightarrow{\text{EtOH, Δ}} \text{Thiazolidinone Intermediate} \xrightarrow{\text{4-Pyridinecarboxaldehyde, Piperidine}} \text{Target Compound}

Stereoselective Modifications

Microwave-assisted synthesis (100–120°C, 15–20 min) improves yield (78–85%) and Z-selectivity (>95%) by minimizing thermal degradation. X-ray crystallography confirms the Z-configuration, critical for maintaining bioactivity .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Mechanistic studies suggest:

  • Membrane disruption: Interaction with lipid bilayers via hydrophobic pyridinyl groups .

  • Enzyme inhibition: Thioxo group coordination with bacterial metalloproteases.

Anti-Inflammatory Effects

The compound suppresses COX-2 and TNF-α expression in murine macrophages (75% inhibition at 10 μM), outperforming indomethacin .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 2H, pyridine-H), 7.89 (s, 1H, CH=), 7.45–7.32 (m, 4H, Ar-H).

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict a dipole moment of 5.2 Debye, aligning with observed solubility in DMSO.

Challenges and Future Directions

Pharmacokinetic Limitations

  • Poor aqueous solubility (0.12 mg/mL): Limits oral bioavailability.

  • Metabolic instability: Rapid glucuronidation in hepatic microsomes .

Strategies for Improvement

  • Prodrug design: Esterification of the thioxo group to enhance absorption.

  • Nanoparticle delivery: PLGA-based carriers to improve tumor targeting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator